molecular formula C6H12ClN5 B2362562 3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride CAS No. 91419-61-3

3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride

Cat. No.: B2362562
CAS No.: 91419-61-3
M. Wt: 189.65
InChI Key: KSOUXMGCAWTMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is a chemical compound with the molecular formula C6H12ClN5 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom, and tetrazole, a five-membered ring composed of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride typically involves the reaction of piperidine with sodium azide and a suitable electrophile to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the formation of the tetrazole ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different oxidation states.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the tetrazole ring, while substitution reactions can introduce different functional groups onto the tetrazole ring .

Scientific Research Applications

3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain compounds. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,2,3,4-tetrazol-5-yl)methylpiperidine hydrochloride
  • tert-butyl 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate
  • 4-(1-Isopropyl-1H-tetrazol-5-yl)piperidine

Uniqueness

3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is unique due to its specific combination of the piperidine and tetrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5.ClH/c1-2-5(4-7-3-1)6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOUXMGCAWTMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NNN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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